molecular formula C12H9Cl2NO B13985712 4-(2,6-Dichlorophenoxy)aniline CAS No. 90593-26-3

4-(2,6-Dichlorophenoxy)aniline

Cat. No.: B13985712
CAS No.: 90593-26-3
M. Wt: 254.11 g/mol
InChI Key: ZORVAFDYGLBTEI-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenoxy)aniline is a chemical compound of interest in organic and agrochemical research. It is characterized by an aniline group linked to a 2,6-dichlorophenoxy moiety . This structure classifies it among dichloroanilines, which are known to serve as key intermediates in the synthesis of more complex molecules . The presence of both aniline and chlorinated phenoxy groups suggests potential for its use in developing compounds for pharmaceutical and agricultural applications, similar to other dichloro-substituted anilines and phenoxy compounds used in herbicide research . Researchers may utilize this compound to explore new synthetic pathways or to study the structure-activity relationships of halogenated aniline derivatives. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90593-26-3

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

4-(2,6-dichlorophenoxy)aniline

InChI

InChI=1S/C12H9Cl2NO/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-7H,15H2

InChI Key

ZORVAFDYGLBTEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)N)Cl

Origin of Product

United States

Synthetic Methodologies for 4 2,6 Dichlorophenoxy Aniline

Established Reaction Pathways for the Preparation of 4-(2,6-Dichlorophenoxy)aniline

Traditional methods for synthesizing phenoxyanilines have been well-documented, relying on robust and predictable chemical transformations. These established routes provide a reliable foundation for obtaining this compound.

A primary and widely used method for the synthesis of aromatic amines is the reduction of a corresponding nitroaromatic compound. For the preparation of this compound, the key precursor is 1-(2,6-Dichlorophenoxy)-4-nitrobenzene. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a critical step.

This reduction can be achieved using various reducing agents and catalytic systems. A common approach involves catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). An alternative, catalytic transfer hydrogenation, employs a hydrogen donor like ammonium (B1175870) formate (B1220265) in conjunction with a catalyst.

In a similar synthesis of 4-(2,4-dichlorophenoxy)aniline, the nitro precursor was effectively reduced using hydrazine (B178648) hydrate (B1144303) in the presence of a composite catalyst comprising iron trichloride (B1173362) and activated carbon. google.com This reaction proceeds with high efficiency in organic solvents like toluene (B28343) or chlorobenzene (B131634) at temperatures between 80-100 °C, reportedly achieving yields of up to 98.8%. google.com The ability to filter and reclaim the catalyst after the reaction introduces an element of environmental consideration into this pathway. google.com The selection of the catalyst is crucial to ensure selective reduction of the nitro group while preserving the chloro-substituents and the ether linkage from unwanted hydrogenolysis.

The synthesis of diaryl ethers like this compound can be structured around the formation of the ether bond (etherification) and the formation of an amide bond (amidation) in various sequences. One such pathway, demonstrated in the synthesis of the related molecule Diclofenac Sodium, involves an initial amidation followed by etherification. justia.com In this type of sequence, a starting aniline (B41778) could first be acylated, and the resulting acetamide (B32628) would then undergo an etherification reaction.

A more direct route involves the condensation reaction, or etherification, between a phenol (B47542) and a haloaniline derivative. Specifically, 2,6-dichlorophenol (B41786) can be reacted with a suitably activated p-haloaniline. A related method is the Ullmann condensation, which typically involves reacting a phenol with an aryl halide in the presence of a copper catalyst.

Alternatively, a process can begin with the etherification of a non-aminated precursor followed by subsequent chemical modifications. For instance, a method for synthesizing Diclofenac involves the condensation of 2-chloro-N-phenylacetamide with 2,6-dichlorophenol to form an intermediate, 2-(2,6-dichlorophenoxy)-N-phenylacetamide. justia.com This intermediate then undergoes a Smiles rearrangement to yield the final structure. justia.com Such multi-step sequences highlight the modularity of organic synthesis, allowing for the strategic construction of the target molecule.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable methods for forming carbon-nitrogen (C-N) bonds and synthesizing anilines and their derivatives. nih.govnih.gov This reaction is a powerful tool for coupling amines with aryl halides or pseudohalides. nih.govresearchgate.net

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of an aryl halide to a Pd(0) complex, subsequent reaction with an amine, and reductive elimination to yield the N-arylated product and regenerate the catalyst. nih.gov The development of diverse and sophisticated phosphine (B1218219) ligands has been crucial to the broad adoption and versatility of this method, allowing reactions to proceed under user-friendly conditions. nih.govnih.gov

In the context of synthesizing this compound, this methodology could be applied by coupling an amine with an aryl halide that already contains the pre-formed 2,6-dichlorophenoxy ether moiety. This approach offers a direct and often high-yielding route to the final product and is a cornerstone of modern synthetic chemistry for constructing arylamines. benthamscience.comrsc.org

Novel Synthetic Approaches and Catalytic Systems for Enhanced Efficiency

Ongoing research focuses on refining synthetic methodologies to improve efficiency, reduce environmental impact, and increase yields. These efforts include the application of green chemistry principles and the meticulous optimization of reaction parameters.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes by following a set of twelve principles. acs.orgcore.ac.uk These principles include preventing waste, maximizing atom economy, using catalytic reagents over stoichiometric ones, and employing safer solvents. acs.orgresearchgate.net

For the synthesis of this compound, these principles can be applied in several ways:

Catalysis: The use of recyclable catalysts, such as the iron trichloride/activated carbon system in nitro-group reductions or solid-supported catalysts, aligns with green principles by minimizing waste. google.com

Safer Solvents: Replacing hazardous organic solvents like benzene (B151609) or chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or certain ionic liquids is a key goal. researchgate.netimist.ma For instance, carrying out reactions in aqueous media where possible can drastically reduce the environmental footprint. imist.ma

Atom Economy: Designing synthetic routes to maximize the incorporation of all reactant materials into the final product is a core concept. acs.org Reactions like additions and rearrangements often have high atom economy. core.ac.uk

By integrating these strategies, the synthesis of this compound can be made more sustainable and environmentally friendly. researchgate.net

The efficiency and yield of any synthetic route are highly dependent on the specific reaction conditions. Optimization is a critical process that involves systematically varying parameters to find the ideal balance for maximizing product formation while minimizing byproducts and reaction time. researchgate.net

Key parameters for optimization include:

Temperature: Reaction rates are sensitive to temperature. For the synthesis of a related dichlorophenoxy aniline, increasing the temperature from 90 °C to 95 °C resulted in a slight increase in yield. google.com However, for other reactions, lower temperatures may be necessary to suppress the formation of undesired regioisomers.

Solvent: The choice of solvent can influence reactant solubility and reaction kinetics. researchgate.net Screening various solvents is a common optimization strategy. For example, in the reduction of a nitrophenyl ether, solvents like toluene, dimethylbenzene, and chlorobenzene have been successfully used. google.com

Catalyst and Reagent Concentration: The loading of the catalyst and the molar ratios of reactants are crucial. For instance, in the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline, the mole ratio of the precursor to ammonia (B1221849) was found to significantly impact the final yield. google.com

The following table, based on data from the synthesis of a structurally similar compound, illustrates how reaction conditions can be optimized to improve yield. google.com

EntrySolventTemperature (°C)Product Purity (%)Yield (%)
1Toluene9095.098.0
2Dimethylbenzene9095.198.1
3Chlorobenzene9095.298.5
4Chlorobenzene9595.398.8

This interactive table demonstrates the impact of solvent and temperature on the yield and purity of 4-(2,4-dichlorophenoxy)aniline, providing a model for the optimization of the target compound's synthesis. google.com

Chromatography

Chromatographic techniques are essential for separating compounds with similar polarities and for achieving very high levels of purity.

Table 2: Chromatographic Purification Methods This table summarizes various chromatographic techniques applicable to the purification of this compound.

TechniqueStationary PhaseMobile Phase (Eluent)Separation Principle
Flash/Column Chromatography Silica (B1680970) GelGradients of Ethyl Acetate in Hexane or Petroleum EtherSeparation is based on polarity. The moderately polar aniline adsorbs to the silica and is eluted with a solvent mixture of appropriate polarity. chemicalbook.comrsc.org
High-Performance Liquid Chromatography (HPLC) C18-functionalized silica (Reverse-Phase)Acetonitrile (B52724)/Water with an acid modifier (e.g., formic acid)In this reverse-phase method, less polar compounds are retained longer. It is highly effective for isolating impurities in preparative separations. sielc.com
Gel-Permeation Chromatography (GPC) Cross-linked divinylbenzene-styrene copolymerOrganic Solvents (e.g., Methylene (B1212753) Chloride)Separates molecules based on size. It is particularly useful for removing high-molecular-weight impurities like polymers or catalyst residues. epa.gov

Chemical Reactivity and Mechanistic Investigations of 4 2,6 Dichlorophenoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Dichlorophenoxy Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. In the case of 4-(2,6-dichlorophenoxy)aniline, the dichlorophenoxy ring is the less reactive of the two aromatic systems towards electrophiles due to the presence of two deactivating chlorine atoms and the electron-withdrawing effect of the ether oxygen (when considering its inductive effect).

Regioselectivity and Electronic Influences of Substituents

The regiochemical outcome of electrophilic aromatic substitution on the dichlorophenoxy ring of this compound is governed by the directing effects of the substituents already present: the two chlorine atoms and the aryloxy group.

Chlorine Atoms: Halogens are deactivating yet ortho, para-directing substituents. wikipedia.org In this molecule, the two chlorine atoms are located at positions 2 and 6. Their deactivating nature arises from their electronegativity, which withdraws electron density from the ring through an inductive effect. However, they possess lone pairs of electrons that can be donated to the aromatic ring via resonance, which directs incoming electrophiles to the ortho and para positions. wikipedia.org

Aryloxy Group: The ether linkage (-OAr) is an activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring.

In this compound, the positions ortho to the ether linkage are already occupied by chlorine atoms. Therefore, electrophilic attack is directed to the position para to the ether linkage (position 4). The chlorine atoms also direct to this same position (as it is meta to them, the least deactivated position). Consequently, electrophilic substitution on the dichlorophenoxy moiety is expected to occur predominantly at the 4-position of this ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Dichlorophenoxy Moiety

Reagent/ReactionExpected Major ProductRationale
HNO₃/H₂SO₄ (Nitration)4-(2,6-Dichloro-4-nitrophenoxy)anilineThe nitro group is directed to the position para to the activating ether group and meta to the deactivating chloro groups.
Br₂/FeBr₃ (Bromination)4-(4-Bromo-2,6-dichlorophenoxy)anilineThe bromine atom is directed to the position para to the activating ether group.
SO₃/H₂SO₄ (Sulfonation)4-(2,6-Dichloro-4-sulfophenoxy)anilineThe sulfonic acid group is directed to the position para to the activating ether group.

Catalytic Effects in Aromatic Functionalization

To overcome the deactivation of the dichlorophenoxy ring, Lewis acid or Brønsted acid catalysts are generally required for electrophilic aromatic substitution reactions. lkouniv.ac.in For instance, in halogenation, a Lewis acid like FeBr₃ or AlCl₃ is used to polarize the halogen molecule, making it a more potent electrophile. lkouniv.ac.in For nitration, concentrated sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. scribd.com

Recent advances in catalysis have introduced methods for C-H functionalization that can proceed under milder conditions, sometimes employing photoredox or metal catalysts. beilstein-journals.orgrsc.org While specific applications to this compound are not documented, these modern catalytic systems offer potential pathways for its functionalization that might not be achievable through traditional methods.

Nucleophilic Reactions Involving the Aniline (B41778) Functional Group

The primary amine group of the aniline moiety is a key site for nucleophilic reactions, allowing for the construction of more complex molecules.

Acylation and Alkylation Studies of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and readily susceptible to acylation and alkylation.

Acylation: Anilines are readily acylated by reagents such as acid chlorides and anhydrides to form amides. orientjchem.org For example, the reaction of this compound with acetic anhydride (B1165640) would yield N-(4-(2,6-dichlorophenoxy)phenyl)acetamide. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. researchgate.net The acylation of the amino group is a common strategy to modulate the reactivity of the aniline ring in electrophilic substitution reactions, as the resulting acetamido group is less activating and can prevent over-substitution. libretexts.org

Alkylation: The primary amine can also undergo alkylation with alkyl halides. However, polyalkylation is a common side reaction, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. google.comgoogle.com Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. Friedel-Crafts alkylation of the aromatic ring is generally not feasible for anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org

Table 2: Representative Acylation and Alkylation Reactions of this compound

ReactantReagentProductReaction Type
This compoundAcetic AnhydrideN-(4-(2,6-dichlorophenoxy)phenyl)acetamideAcylation
This compoundBenzoyl ChlorideN-(4-(2,6-dichlorophenoxy)phenyl)benzamideAcylation
This compoundMethyl IodideN-Methyl-4-(2,6-dichlorophenoxy)aniline and N,N-Dimethyl-4-(2,6-dichlorophenoxy)anilineAlkylation

Diazo Coupling Reactions and Azo Dye Formation

Primary aromatic amines are precursors for the synthesis of diazonium salts, which are versatile intermediates in organic synthesis, particularly in the formation of azo dyes. unb.ca The conversion of this compound to its corresponding diazonium salt can be achieved by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). vedantu.com

The resulting 4-(2,6-dichlorophenoxy)benzenediazonium salt is an electrophile that can react with electron-rich aromatic compounds, such as phenols and other anilines, in a reaction known as diazo coupling. scribd.comnptel.ac.in This reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. For instance, coupling of the diazotized this compound with a phenol (B47542) like β-naphthol in a slightly alkaline medium would be expected to produce a brightly colored azo dye. vedantu.com The pH of the reaction medium is critical; coupling with phenols is typically carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic solutions. scribd.com

A related reaction involves using a derivative of the target molecule, 5-chloro-2-(2,4-dichlorophenoxy)phenol, as the coupling partner for diazotized aniline to produce a bactericidal dye. core.ac.uk

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound and its derivatives allows for the possibility of intramolecular cyclization and rearrangement reactions, leading to the formation of heterocyclic systems.

One of the most relevant rearrangements for this class of compounds is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution reaction. For a derivative of the title compound, such as an N-acyl derivative, a strong base can induce a rearrangement to form a diphenylamine (B1679370). For example, the synthesis of 2,6-dichlorodiphenylamine (B195790) can be achieved through a Smiles rearrangement of N-phenyl-2-(2,6-dichlorophenoxy)ethanamide. google.com This suggests that appropriately substituted derivatives of this compound could undergo similar intramolecular rearrangements.

Furthermore, intramolecular cyclization of diphenylamine derivatives can lead to the formation of carbazoles or phenazines. For instance, oxidative diaryl coupling of diphenylamines using reagents like hypervalent iodine can form a new carbon-carbon bond between the two aryl rings to yield a carbazole. thieme-connect.com Palladium-catalyzed intramolecular N-arylation of substituted diphenylamines is a known method for synthesizing phenazines. acs.orgnih.gov Reductive cyclization of nitro-substituted diphenylamines is another route to phenazines. While these reactions have not been specifically reported for this compound, they represent potential synthetic pathways to novel heterocyclic structures derived from this scaffold.

Oxidation and Reduction Chemistry of this compound

Oxidation of this compound

The oxidation of anilines can proceed through various pathways, often involving the formation of radical cations as initial intermediates. The stability and subsequent reactions of these intermediates are highly dependent on the substituents present on the aromatic ring and the reaction conditions.

Electrochemical Oxidation:

Cyclic voltammetry is a powerful technique to study the redox behavior of organic molecules. For substituted anilines, electrochemical oxidation typically involves the transfer of an electron from the amino group to form a radical cation. publish.csiro.aurasayanjournal.co.inijcrt.org The fate of this radical cation can include dimerization (head-to-tail or tail-to-tail coupling) to form benzidine-type structures, or further oxidation and reaction with nucleophiles present in the medium.

In the case of this compound, the aniline ring is activated towards oxidation by the amino group. However, the bulky and electron-withdrawing 2,6-dichlorophenoxy group at the para position can influence the reaction pathway. Studies on the electrochemical oxidation of chloroanilines have shown that the process is often irreversible and can lead to the formation of polymeric films on the electrode surface. publish.csiro.auijcrt.org The electrochemical oxidation of a related compound, 2,6-dichloro-1,4-phenylenediamine, has been studied, indicating that such chlorinated anilines are indeed electrochemically active. nih.gov The oxidation of the bis-aniline units can lead to the formation of a quinoid state. nih.gov

Chemical Oxidation:

Chemical oxidizing agents can also be employed to transform the aniline functionality. Aromatic ethers, in general, can be oxidized to form quinones or carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. numberanalytics.comnumberanalytics.com For this compound, such harsh conditions might also lead to the cleavage of the ether bond. The oxidation of similar aromatic amines can result in the formation of quinone derivatives. The electrochemical oxidation of 2,4,6-trinitrophenol has been shown to result in the formation of phenol, benzoquinone, and other smaller organic acids, suggesting that under strong oxidative conditions, ring-opening can occur. researchgate.net

The table below summarizes the expected oxidation products based on the general reactivity of substituted anilines and aromatic ethers.

Oxidizing AgentPotential ProductsReaction Pathway
Electrochemical OxidationPolymeric films, Quinone-imine derivativesFormation of radical cations followed by polymerization or further oxidation.
Potassium PermanganateBenzoquinone derivatives, Ring-opened productsOxidation of the aniline ring and potential cleavage of the ether linkage.
Chromium TrioxideQuinonesOxidation of the activated aromatic ring.

Reduction of this compound

The reduction of this compound can target several sites: the aromatic rings or the ether linkage. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the reduction of aromatic nitro compounds to anilines. A process for the preparation of a related compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767), involves the catalytic reduction of the corresponding nitro compound using platinum on carbon. smolecule.comgoogle.com This suggests that the aniline group in this compound would be stable under typical catalytic hydrogenation conditions used for nitro group reduction, and that the C-Cl and C-O-C bonds are not readily cleaved under these milder conditions. smolecule.com

Birch Reduction:

The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. For aromatic ethers, the electron-donating nature of the alkoxy group directs the reduction to produce a diene where the double bonds are not in conjugation with the oxygen atom. masterorganicchemistry.com Applying this to this compound, one could anticipate the reduction of either or both aromatic rings, depending on the stoichiometry of the reducing agent.

Cleavage of the Ether Linkage:

Aromatic ethers can be cleaved under strongly reducing conditions. Reagents like lithium aluminum hydride or sodium borohydride (B1222165) can, under certain conditions, reduce aromatic ethers, potentially leading to the cleavage of the ether linkage to form an alkane or an arene. numberanalytics.comnumberanalytics.com More specialized reagents, such as rhodium-aluminum heterobimetallic complexes, have been shown to catalyze the C-O bond reduction in aryl ethers. acs.org

The following table outlines potential reduction reactions and their products.

Reducing Agent/MethodTargeted MoietyPotential Products
Na/NH₃, ROH (Birch Reduction)Aromatic Rings1,4-Cyclohexadiene derivatives
Strong Reducing Agents (e.g., LiAlH₄)Ether Linkage4-Aminophenol (B1666318) and 1,3-dichlorobenzene
Catalytic Hydrogenation (Harsh Conditions)Aromatic Rings4-(2,6-Dichlorophenoxy)cyclohexylamine

Derivatization and Analog Development Based on the 4 2,6 Dichlorophenoxy Aniline Scaffold

Synthesis of Substituted 4-(2,6-Dichlorophenoxy)aniline Derivatives

The derivatization of the this compound core has been systematically explored through the introduction of additional substituents onto the aromatic rings. These modifications are crucial for understanding structure-activity relationships and for fine-tuning the chemical properties of the resulting compounds.

Introduction of Additional Halogen, Alkyl, and Alkoxy Substituents

The synthesis of derivatives bearing additional halogen, alkyl, or alkoxy groups on the phenoxy or aniline (B41778) rings has been a key area of investigation. For instance, the introduction of a chlorine atom at the 5-position of the aniline ring to yield 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) has been reported. The synthesis of such compounds can be achieved through methods like the catalytic hydrogenation of the corresponding halogenated aromatic nitro compounds. google.com The presence and position of these substituents can significantly influence the electronic environment and lipophilicity of the molecule.

Similarly, the introduction of alkoxy groups, such as a butoxy group, has been explored to create analogs like 3-butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline. The synthesis of such compounds may involve nucleophilic aromatic substitution of halogenated phenols with alkyl halides, followed by reductive amination steps.

Synthesis of N-Substituted Aniline Analogues

N-Acylation and N-Sulfonylation: The amino group can be acylated or sulfonylated to introduce amide or sulfonamide functionalities. N-acylation can be achieved by reacting the aniline with acyl chlorides or by coupling with carboxylic acids using activating agents. scielo.brnih.gov For example, N-acylamino amides have been synthesized from 3,4-dichloroaniline, a related compound, by reaction with N-acylamino acids in the presence of coupling agents like TBTU and DIPEA. scielo.br Similarly, N-sulfonylation can be carried out by reacting the aniline with sulfonyl chlorides. The synthesis of N-sulfonyl and N-sulfinyl aldimines can be achieved through condensation reactions of aldehydes with sulfonyl or sulfinyl amides. scispace.com The reaction of anilines with thionyl chloride can also produce N-sulfinylanilines. wikipedia.org

N-Alkylation: N-alkylation introduces alkyl groups to the nitrogen atom, which can be accomplished through various methods, including reductive amination. This process involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent. jocpr.com For instance, N-alkylation of 2,6-diethyl aniline has been successfully performed using various aldehydes with a Pd/C catalyst and ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor. jocpr.com

Exploration of Heterocyclic Systems Incorporating the this compound Moiety

The integration of the this compound scaffold into heterocyclic ring systems has been a fruitful area of research, leading to the creation of novel and structurally complex molecules.

Construction of Nitrogen-Containing Heterocycles

The aniline nitrogen of this compound can serve as a key reactive site for the construction of various nitrogen-containing heterocycles.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized by reacting a diketone intermediate with hydrazine (B178648). mdpi.comdergipark.org.trnih.govresearchgate.net For example, a series of novel pyrazole derivatives were synthesized starting from the reaction of a diketone with various hydrazines. dergipark.org.tr The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. nih.gov

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be accomplished through multi-step reaction sequences. nih.gov One common method involves the reaction of an isothiocyanate with a hydrazine to form a thiosemicarbazide (B42300), which is then cyclized. nih.gov

Benzimidazoles: Benzimidazole derivatives can be synthesized through the condensation of o-phenylenediamines with various reagents. For example, 2-substituted aminobenzimidazoles can be prepared via a one-pot synthesis using dithiocarbamate (B8719985) and CuO. acs.org

Fusion of Aromatic and Heterocyclic Rings

The this compound moiety can also be incorporated into fused heterocyclic systems, where the aromatic rings of the scaffold are part of a larger, more complex ring structure.

Quinolines: Quinoline (B57606) derivatives can be synthesized through various methods, including the Friedlander synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. du.edu.eg Other methods include the Combes quinoline synthesis and the Doebner-von Miller reaction. du.edu.eg Palladium-catalyzed reactions have also been employed to synthesize substituted quinoline derivatives from anilines and alcohols. organic-chemistry.org

Structure-Reactivity Relationship Studies of Novel Derivatives

Understanding the relationship between the structure of the synthesized derivatives and their chemical reactivity is a fundamental aspect of their development. Hammett plots and other linear free energy relationships (LFERs) are often used to quantify the electronic effects of substituents on reaction rates and equilibria. libretexts.org

Studies on the oxidation of substituted anilines have shown that the reaction rate is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups tend to increase the rate of oxidation, while electron-withdrawing groups decrease it. nih.gov The Hammett reaction constant (ρ) provides a quantitative measure of the sensitivity of the reaction to substituent effects. nih.gov For example, a positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. nih.gov

The regioselectivity of reactions, such as hydroxylation, is also a key aspect of structure-reactivity studies. For instance, the metabolic profile of C4-substituted 2-fluoroanilines has been shown to be dependent on the nature of the substituent, influencing the position of hydroxylation and subsequent biological activity. nih.gov

Below is a table summarizing some of the synthesized derivatives and their key structural features.

Derivative Class Substituent/Modification Synthetic Method Example Reference
Halogenated Derivatives 5-ChloroCatalytic hydrogenation of the corresponding nitro compound. , google.com
Alkoxy Derivatives 3-ButoxyNucleophilic aromatic substitution and reductive amination.
N-Acyl Analogs N-Acylamino amideCoupling with N-acylamino acids using TBTU and DIPEA. scielo.br
N-Sulfonyl Analogs N-SulfonylimineCondensation of aldehydes with sulfonyl amides. scispace.com
N-Alkyl Analogs N-EthylReductive amination with aldehydes using Pd/C and ammonium formate. jocpr.com
Pyrazole Derivatives 1,3,5-Trisubstituted pyrazoleCondensation of a diketone with hydrazine. mdpi.com, dergipark.org.tr, nih.gov
Triazole Derivatives 1,2,4-TriazoleMulti-step synthesis involving thiosemicarbazide formation and cyclization. nih.gov
Quinoline Derivatives Substituted quinolinePalladium-catalyzed aerobic oxidative aromatization of alcohols and anilines. organic-chemistry.org

Computational and Theoretical Investigations of 4 2,6 Dichlorophenoxy Aniline

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods like DFT are widely used for their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 4-(2,6-dichlorophenoxy)aniline. preprints.org These calculations provide detailed information about the molecule's electronic structure, which governs its stability, conformation, and reactivity.

The three-dimensional structure of a molecule is critical to its function and reactivity. Energy minimization, a standard computational procedure, is used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For flexible molecules like this compound, which is a type of diaryl ether, conformational analysis is particularly important.

The key degrees of freedom in diaryl ethers are the torsional or dihedral angles around the C-O-C ether linkage. These angles determine the relative orientation of the two aromatic rings. cdnsciencepub.com It is well-established through computational studies on similar diphenyl ether systems that these molecules are typically non-planar. cdnsciencepub.comnih.gov A twisted or "skewed" conformation is generally favored over a planar one to alleviate the steric hindrance between the ortho-substituents on the two rings.

In the case of this compound, the presence of two bulky chlorine atoms at the ortho-positions (2 and 6) of the phenoxy ring introduces significant steric repulsion. This steric strain would strongly disfavor a planar conformation and force the molecule to adopt a highly twisted geometry. researchgate.net Computational energy minimization, for instance using DFT at the B3LYP/6-31G(d) level of theory, would precisely quantify the optimal dihedral angles and the energy penalty associated with planar or other less stable conformations. cdnsciencepub.comrsc.org

Table 1: Representative Conformational Energy Profile for Diaryl Ethers

This table illustrates a typical output from a conformational analysis, showing the relative energies of different conformations. The exact values for this compound would require specific calculations.

ConformationKey Dihedral Angles (C-O-C-C)Relative Energy (kcal/mol)Stability
Twisted (Skewed) ~60°, ~30°0.0 (Global Minimum)Most Stable
Perpendicular ~90°, ~0°+1.0 to +3.0Less Stable
Planar 0°, 180°> +5.0 (Transition State)Least Stable

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netresearchgate.net The energy and spatial distribution of these orbitals can predict a molecule's nucleophilic and electrophilic sites.

For this compound, the electronic effects of the substituents are distinct. The aniline (B41778) ring is activated by the electron-donating amino (-NH₂) group, while the phenoxy ring is deactivated by the electron-withdrawing chloro (-Cl) groups.

HOMO: The HOMO represents the orbital from which an electron is most easily removed. In this molecule, the HOMO is expected to be predominantly localized on the electron-rich aniline moiety. rsc.org The nitrogen lone pair and the π-system of the aniline ring will be the main contributors to the HOMO, making this part of the molecule the primary site for nucleophilic attack and oxidation. researchgate.net

LUMO: The LUMO is the orbital that most readily accepts an electron. The LUMO is anticipated to be centered on the electron-deficient dichlorinated phenoxy ring. The presence of the highly electronegative chlorine atoms lowers the energy of the π* orbitals of this ring, making it the primary site for electrophilic attack and reduction.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. frontiersin.orgnih.gov DFT calculations, such as those using the B3LYP functional with a 6-311+G(d,p) basis set, are commonly employed to calculate these orbital energies accurately. frontiersin.org

Table 2: Typical FMO Energies from DFT Calculations for Related Aromatic Compounds

This table provides representative values to contextualize the expected FMO properties of the title compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline-5.79-1.004.79
Nitrobenzene-7.00-1.125.88
Diphenyl Ether-6.21-0.855.36
Predicted for this compound ~ -6.0 ~ -1.5 ~ 4.5

Note: Values are illustrative and depend on the specific computational method. Data derived from principles discussed in cited literature. researchgate.netfrontiersin.orgnih.gov

The distribution of electrons within a molecule dictates its electrostatic properties and how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. researchgate.net

MEP maps are color-coded to indicate different potential regions:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and strong positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow: Indicates regions of neutral or weakly polarized potential.

For this compound, an MEP map would likely show:

A region of strong negative potential (red) around the electronegative oxygen atom of the ether linkage and the nitrogen atom of the amino group.

Regions of positive potential (blue) localized on the hydrogen atoms of the -NH₂ group, identifying them as potential hydrogen bond donors.

The dichlorinated phenyl ring would exhibit a more complex potential surface, with negative potential near the chlorine atoms and relatively positive or neutral potential on the ring itself.

In addition to MEP maps, Natural Bond Orbital (NBO) analysis can be performed to provide quantitative atomic charges and to study charge transfer interactions and hyperconjugation within the molecule. researchgate.netrsc.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. mdpi.com MD is particularly useful for understanding how a solute molecule like this compound interacts with its environment, such as a solvent or a biological macromolecule. researchgate.netrsc.org

MD simulations model a system containing many molecules (the solute and the solvent) and calculate their trajectories by solving Newton's equations of motion. The forces between molecules are described by a force field, which includes terms for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. peerj.com

For this compound, MD simulations could be used to investigate:

Solvation: How the molecule is solvated in different solvents (e.g., water, ethanol, or non-polar solvents). This includes analyzing the radial distribution functions to see how solvent molecules arrange themselves around the solute. researchgate.net

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the -NH₂ group and surrounding solvent molecules or other solute molecules. rsc.org

π-π Stacking: The tendency of the aromatic rings to stack with those of other molecules, which is an important non-covalent interaction in many chemical and biological systems.

Table 3: Intermolecular Interactions Studied by Molecular Dynamics

Interaction TypeDescriptionKey Moieties Involved
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.-NH₂ group (donor) with solvent (e.g., water) or other acceptor groups.
Van der Waals Forces Weak, short-range forces arising from temporary fluctuations in electron density.All atoms in the molecule.
π-π Stacking Non-covalent interaction between aromatic rings.The aniline and dichlorophenoxy rings.
Dipole-Dipole Interactions Electrostatic forces between permanent dipoles in polar molecules.The polar C-O-C, C-N, and C-Cl bonds.

Prediction of Reaction Pathways and Transition States through Computational Modeling

A primary goal of computational chemistry is to elucidate reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition states, and calculate activation energies, which determine the reaction rate. iaset.usmdpi.comresearchgate.net

For this compound, a key reaction of interest is electrophilic aromatic substitution on the aniline ring. byjus.com The -NH₂ group is a powerful activating and ortho-, para-directing group. Since the para-position is blocked by the dichlorophenoxy substituent, electrophilic attack is expected to occur at the ortho-positions (positions 3 and 5).

Computational modeling of this reaction using DFT would involve several steps: researchgate.net

Geometry Optimization: The structures of the reactants (aniline derivative and the electrophile, e.g., Cl⁺), the reaction intermediate (the σ-complex or Wheland intermediate), and the final products are optimized to find their lowest energy geometries.

Transition State Search: A transition state (TS) search algorithm is used to locate the saddle point on the potential energy surface that connects the reactants to the intermediate. The TS represents the highest energy barrier of the reaction. iaset.usresearchgate.net

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. iaset.us

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to ensure that it connects the intended reactants and products. iaset.us

The difference in free energy between the reactants and the transition state gives the activation energy (ΔG‡), which is crucial for predicting the reaction's feasibility and rate. mdpi.com

Table 4: Computational Workflow for Modeling Electrophilic Aromatic Substitution

StepPurposeComputational MethodExpected Outcome for this compound
1. Reactant Optimization Find the stable geometry of the starting materials.DFT (e.g., B3LYP/6-31G)Optimized structure of the aniline derivative and electrophile.
2. Transition State Search Locate the highest energy barrier for the reaction.TS Search (e.g., QST2/3)Geometry of the transition state for electrophilic attack at the ortho position.
3. Intermediate Optimization Find the structure of the Wheland intermediate.DFT (e.g., B3LYP/6-31G)Optimized structure of the σ-complex.
4. Product Optimization Find the stable geometry of the final product.DFT (e.g., B3LYP/6-31G*)Optimized structure of the ortho-substituted product.
5. Energy Calculation Determine the reaction profile and activation energy.Single-point energy calculationsA potential energy surface diagram showing the relative energies of all species.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2,6 Dichlorophenoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2,6-dichlorophenoxy)aniline would provide information on the number of different types of protons and their neighboring environments. The molecule has two aromatic rings. The aniline (B41778) ring protons would likely appear as two distinct signals, each integrating to two protons, exhibiting an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group are expected to be upfield compared to those ortho to the ether linkage due to the electron-donating nature of the NH₂ group. The dichlorophenoxy ring protons would present as a different spin system. The proton para to the ether linkage would appear as a triplet, and the two meta protons would appear as a doublet, with coupling constants typical for aromatic protons. The amino group protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, one would expect to observe distinct signals for each unique carbon environment. The carbon atoms bonded to chlorine (C-Cl) in the dichlorophenoxy ring would be significantly downfield. The carbon attached to the nitrogen (C-N) in the aniline ring would also have a characteristic chemical shift. The carbon involved in the ether linkage (C-O) would appear at a distinct downfield position. The remaining aromatic carbons would resonate in the typical aromatic region of the spectrum. The symmetry of the substitution patterns on both rings would influence the total number of unique carbon signals observed.

Predicted NMR Data: Data below is predictive and based on established chemical shift ranges for similar functional groups and substitution patterns.

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H (Aniline ring, ortho to NH₂)6.7 - 6.9Doublet2HAr-H
H (Aniline ring, ortho to O)6.9 - 7.1Doublet2HAr-H
H (Dichlorophenoxy, meta)7.2 - 7.4Doublet2HAr-H
H (Dichlorophenoxy, para)7.0 - 7.2Triplet1HAr-H
NH₂3.5 - 5.0Broad Singlet2H-NH₂
¹³C NMR Predicted Chemical Shift (ppm)Assignment
C (Aniline ring, C-N)140 - 150Ar-C
C (Aniline ring, C-O)150 - 160Ar-C
C (Aniline ring, CH)115 - 125Ar-CH
C (Dichlorophenoxy, C-O)150 - 160Ar-C
C (Dichlorophenoxy, C-Cl)128 - 135Ar-C
C (Dichlorophenoxy, CH)120 - 130Ar-CH

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would clearly show the correlation between the ortho and meta protons on the aniline ring and the correlations between the meta and para protons on the dichlorophenoxy ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two aromatic rings through the ether oxygen. For instance, correlations would be expected between the aniline ring protons ortho to the ether linkage and the carbon atom of the dichlorophenoxy ring that is bonded to the oxygen.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound (C₁₂H₉Cl₂NO), the expected exact mass would be calculated. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks having predictable relative intensities due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Observing this pattern in the high-resolution spectrum would provide strong evidence for the presence of two chlorine atoms in the molecule.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the ether linkage, which is one of the weaker bonds in the molecule.

Expected Fragmentation Pathways:

Cleavage of the C-O ether bond could lead to the formation of ions corresponding to the dichlorophenoxy radical cation and the aminophenoxy radical, or their respective neutral and charged fragments.

Loss of chlorine atoms from the parent ion or fragment ions could also be observed.

Fragmentation of the aniline ring, such as the loss of HCN, is another possibility.

Predicted Mass Spectrometry Data:

Technique Expected Result Information Gained
HRMSAccurate mass measurement of the molecular ion (C₁₂H₉Cl₂NO). Characteristic M, M+2, M+4 isotopic pattern.Confirmation of elemental formula and presence of two chlorine atoms.
MS/MSFragments corresponding to the cleavage of the ether bond and loss of chlorine.Structural confirmation and connectivity of the molecular components.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key expected absorptions would include:

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine (-NH₂).

C-N stretching: A band typically found in the 1250-1350 cm⁻¹ region.

C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl ether linkage, expected around 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

C-Cl stretching: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Predicted IR Data:

Vibrational Mode Expected Frequency (cm⁻¹)
N-H Stretch (primary amine)3300 - 3500
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1450 - 1600
C-O-C Asymmetric Stretch1200 - 1250
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show strong absorptions in the UV region. The spectrum would likely be dominated by π → π* transitions associated with the benzene rings. The presence of the amino group (an auxochrome) and the ether linkage would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The exact position of the absorption maxima (λ_max) would be dependent on the solvent used.

Chromatographic Methods for Purity Assessment, Separation, and Quantification

Chromatographic techniques are fundamental in the analytical chemistry of this compound and its derivatives, providing robust methods for separating complex mixtures, assessing purity, and quantifying analytes. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the compound of interest. These methods are essential for quality control in manufacturing, monitoring transformation products, and conducting research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For aniline derivatives, this method offers high resolution and sensitivity. Due to the polarity of the amine group, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Sample Preparation and Derivatization: Prior to GC-MS analysis, sample preparation is critical. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate the analytes from the sample matrix. For instance, wastewater samples containing anilines can be extracted with methylene (B1212753) chloride at a specific pH to ensure efficient recovery.

For many aniline compounds, derivatization is a necessary step before GC analysis. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or 4-carbethoxyhexafluorobutyryl chloride can be used to convert the polar amine group into a less polar, more volatile derivative suitable for GC. This process not only improves volatility but also enhances detection sensitivity.

Instrumentation and Analysis: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The choice of column is crucial for separation; columns with a stationary phase like SE-54 are commonly used for aniline derivatives. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity for trace analysis.

Table 1: Typical GC-MS Parameters for the Analysis of Aniline Derivatives
ParameterConditionReference
Column SE-54 fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm)
Injector Temperature 180°C - 250°C
Carrier Gas Helium or Hydrogen
Oven Program Initial temp 70°C, ramp to 150°C at 3°C/min, then to 280°C at 10°C/min
Detector Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD)
Derivatization Agent (optional) Heptafluorobutyric anhydride (HFBA)

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile, polar, or thermally labile compounds, making it highly suitable for this compound and many of its derivatives without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Chromatographic Separation: In RP-HPLC, a non-polar stationary phase (e.g., C18, C8) is used with a polar mobile phase. The separation of aniline derivatives is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape and resolution. Gradient elution, where the mobile phase composition is changed during the run, is frequently employed to separate compounds with a wide range of polarities.

Detection: A photodiode array (PDA) or UV-Vis detector is commonly coupled with HPLC for the detection of aromatic amines, as the aromatic ring provides strong chromophores. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). LC-tandem mass spectrometry (LC-MS/MS) is particularly powerful for unequivocal identification and quantification at trace levels, and it is effective in separating structural isomers. On-line SPE-HPLC systems can automate sample cleanup and concentration, leading to high-throughput and sensitive analysis of environmental water samples.

Table 2: Typical HPLC Parameters for the Analysis of Aniline and Chlorinated Derivatives
ParameterConditionReference
Column Reversed-Phase C18 or C8 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid
Flow Rate 0.5 - 1.0 mL/min
Column Temperature Ambient to 45°C
Detector UV/Photodiode Array (PDA), Mass Spectrometer (MS, MS/MS)
Injection Volume 5 - 20 µL

Applications of 4 2,6 Dichlorophenoxy Aniline As a Versatile Chemical Building Block

Role in the Development of Advanced Materials Precursors

Information regarding the specific use of 4-(2,6-Dichlorophenoxy)aniline as a precursor for advanced materials is not detailed in the provided search results. The potential applications listed below are based on the general reactivity of aniline (B41778) compounds, but are not explicitly documented for this specific chemical.

Monomer for Polymer Synthesis (e.g., polyimides, polyamides)

Scientific literature does not currently document the use of this compound as a monomer in the synthesis of polymers like polyimides or polyamides. The synthesis of these high-performance polymers typically involves the reaction of a diamine with a dianhydride (for polyimides) or a dicarboxylic acid (for polyamides) vt.edulibretexts.orgchemguide.co.uk. As a monoamine, this compound could theoretically be used to cap a polymer chain or to modify a polymer backbone, but its use as a primary repeating monomer unit is not described in the search results. Research in this field often utilizes various other aromatic diamines to create novel polyimides with specific thermal and mechanical properties researchgate.netaidic.it.

Building Block for Functional Dyes and Pigments

While aniline and its derivatives are fundamental components in the synthesis of a wide range of dyes, the specific application of this compound as a building block for functional dyes and pigments is not found in the search results. Related compounds, such as its isomer 2-(2,4-dichlorophenoxy)aniline (B1329690), are noted as precursors for dye scaffolds . Additionally, 2,6-dichloro-4-aminophenol is recognized as an important dye intermediate, indicating that the core structure has relevance in color chemistry patsnap.com.

Contribution to Specialty Chemical Production

This compound is available commercially as a specialty chemical, identified by its CAS Number 90593-26-3 chemshuttle.com. However, beyond its availability for research and development purposes, there is no specific information in the search results detailing its role as a key intermediate or its contribution to the production of other specific specialty chemicals. The broader field of specialty chemicals often utilizes halogenated aromatic compounds for a variety of applications, but the specific downstream products derived from this compound are not documented.

Utility in Ligand Design and Coordination Chemistry Research

While direct and extensive research on the coordination chemistry of this compound is not widely documented in publicly available literature, its molecular structure suggests significant potential as a versatile building block in the design of novel ligands for metal complexes. The inherent characteristics of this aniline derivative—namely the steric hindrance and electronic effects imparted by the dichlorophenoxy group—provide a foundation for creating ligands with tailored properties for various applications in coordination chemistry.

The primary route for integrating this compound into a ligand framework is through the reactivity of its primary amine group (-NH₂). This functional group can readily undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. nih.govbohrium.com Schiff bases are a well-established class of ligands in coordination chemistry due to their straightforward synthesis and their ability to form stable complexes with a wide range of metal ions. nih.govdntb.gov.ua

The 2,6-dichloro substitution on the phenoxy ring is expected to exert a significant influence on the properties of any resulting ligand and its metal complexes. The bulky nature of this group can provide steric shielding around a coordinated metal center. This can influence the coordination number and geometry of the metal complex, potentially stabilizing unusual coordination environments or preventing the formation of polymeric structures. Furthermore, sterically demanding ligands can play a crucial role in catalytic applications by creating a specific chiral pocket around the metal center or by promoting certain reaction pathways.

From an electronic standpoint, the two chlorine atoms are strongly electron-withdrawing. This electronic effect would be transmitted through the phenoxy ether linkage to the aniline moiety, thereby influencing the electron density on the nitrogen donor atom of a derived ligand. This modulation of the ligand's electronic properties can, in turn, affect the stability and reactivity of the corresponding metal complex. For instance, a less electron-donating ligand might stabilize a metal center in a lower oxidation state.

Beyond Schiff base formation, the amine functionality of this compound allows for its incorporation into a variety of other ligand types, including but not limited to:

Amide-based ligands: Through reaction with acyl chlorides or carboxylic acids.

Phosphine-containing ligands: Via reactions with chlorophosphines.

Multidentate ligands: By using dialdehydes or diketones in Schiff base condensation, or by incorporating other donor functionalities into the aniline backbone.

The synthesis of such ligands would yield chelating agents capable of forming robust complexes with transition metals, lanthanides, and actinides. The properties of these complexes, such as their magnetic behavior, photophysical characteristics, and catalytic activity, would be directly influenced by the presence of the this compound fragment.

Environmental Transformation Pathways of 4 2,6 Dichlorophenoxy Aniline

Photodegradation Mechanisms and Product Formation under UV Irradiation

Photodegradation, or photolysis, is a significant abiotic process that contributes to the transformation of organic compounds in the environment through the action of sunlight. For chlorinated aromatic compounds like 4-(2,6-Dichlorophenoxy)aniline, UV irradiation can induce chemical changes, leading to the formation of various by-products.

While direct studies on this compound are limited, the photodegradation mechanisms can be inferred from research on structurally similar compounds, such as chlorinated diphenyl ethers and polybrominated diphenyl ethers (PBDEs). acs.orgnih.gov The primary photochemical reactions initiated by UV light involve the cleavage of chemical bonds.

Two principal light-induced pathways are anticipated for this compound:

Reductive Dehalogenation: This is a predominant pathway in the photolysis of halogenated aromatic compounds. nih.gov It involves the cleavage of the carbon-chlorine (C-Cl) bond, leading to the sequential removal of chlorine atoms from the aromatic ring. This process would result in the formation of monochlorinated and subsequently non-chlorinated phenoxyanilines.

Ether Bond Cleavage: The diphenyl ether linkage (C-O-C) is also susceptible to photolytic cleavage. acs.orgacs.org This reaction would break the molecule into two separate aromatic fragments: 2,6-dichlorophenol (B41786) and aniline (B41778). Studies on other diphenyl ether herbicides have confirmed that this is a key degradation step. acs.org The process can be facilitated by photocatalysts like titanium dioxide (TiO2) or occur through direct photolysis in aqueous solutions. nih.govmdpi.com

The degradation process is influenced by environmental conditions. For instance, the presence of dissolved organic matter, such as humic substances, and halide ions in water can significantly affect the rate and pathway of photodegradation. nih.gov

Based on the cleavage and rearrangement mechanisms observed in analogous compounds, a range of photolytic by-products can be predicted for this compound. The primary products would arise from dechlorination and ether bond scission. Additionally, intramolecular cyclization, a mechanism observed in the photodegradation of PBDEs, could potentially lead to the formation of dibenzofuran-like structures. nih.gov

A summary of potential photolytic by-products is presented in the table below.

Potential By-product Formation Pathway Significance
4-(2-Chlorophenoxy)anilineReductive DechlorinationA less chlorinated, potentially less toxic intermediate.
4-PhenoxyanilineComplete Reductive DechlorinationThe fully dechlorinated parent structure.
2,6-DichlorophenolEther Bond CleavageA primary breakdown product, itself a priority pollutant. researchgate.net
AnilineEther Bond CleavageA primary breakdown product, readily biodegradable. researchgate.net
Dichlorinated DibenzofuransIntramolecular CyclizationA potential minor by-product class with potential for toxicity. nih.gov
Hydroxylated derivativesReaction with hydroxyl radicalsProducts formed in aqueous systems, often more polar. researchgate.net

This table is based on hypothesized pathways from structurally related compounds.

Microbial Biodegradation Pathways and Enzyme Systems

Biodegradation by microorganisms is a critical pathway for the complete mineralization of organic pollutants in the environment. Bacteria and fungi possess diverse enzymatic systems capable of breaking down complex xenobiotic compounds like this compound.

The microbial breakdown of this compound can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the specific pathways and rates differ significantly.

Aerobic Degradation: In the presence of oxygen, microorganisms typically initiate the degradation of aromatic compounds by introducing hydroxyl groups onto the aromatic ring using oxygenase enzymes. nih.gov For a compound like this compound, the initial attack could target either of the two aromatic rings, leading to the formation of chlorinated catechols or aminophenols. These intermediates are then susceptible to ring cleavage. Aerobic degradation is generally faster and leads to more complete mineralization to carbon dioxide and water. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation process is often slower. tandfonline.comepa.gov A key initial step for chlorinated compounds is often reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen. This process is carried out by specific anaerobic bacteria. Following dechlorination, the aromatic rings can be cleaved through hydrolytic or other reductive mechanisms. Studies on diphenyl ether herbicides have shown that degradation is significantly slower under upland (aerobic) conditions compared to flooded (anaerobic) conditions, where the reduction of functional groups is a key initial step. tandfonline.comepa.gov

The complete biodegradation of this compound relies on a sequence of specific enzymatic reactions.

Enzymatic Dehalogenation: The removal of chlorine atoms is a crucial detoxification step catalyzed by enzymes called dehalogenases. acs.org These enzymes can function aerobically or anaerobically, cleaving the carbon-halogen bond through hydrolytic, reductive, or oxidative mechanisms. acs.orgnih.gov For example, 4-Chlorobenzoate dehalogenase from Pseudomonas sp. has been shown to dehalogenate chlorinated nitroaromatic compounds, demonstrating the capability of microbial enzymes to act on substituted aromatic rings. nih.govasm.orgnih.gov

Aromatic Ring Cleavage: Following initial modifications like hydroxylation and dehalogenation, the aromatic rings are cleaved by dioxygenase enzymes. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, typically a catechol or a substituted catechol, breaking the ring structure. nih.gov There are two main classes of ring-cleavage dioxygenases:

Intradiol dioxygenases cleave the bond between the two hydroxyl groups of the catechol intermediate (ortho-cleavage). nih.govmdpi.com

Extradiol dioxygenases cleave the bond adjacent to the hydroxyl groups (meta-cleavage). nih.gov The resulting aliphatic acids are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization. nih.gov

While no specific microbial strains have been reported to exclusively degrade this compound, numerous microorganisms have been identified that can degrade structurally similar compounds, including diphenyl ether herbicides, chloroanilines, and dichlorophenols. These organisms provide a strong indication of the types of microbes likely involved in its environmental breakdown.

The table below summarizes some of the key microbial genera known to degrade related compounds.

Microbial Genus Degraded Compound(s) Key Degradation Capabilities References
Bacillus sp.Diphenyl ether herbicides (e.g., fomesafen, lactofen)Cleavage of ether bonds, reduction of nitro groups. nih.govresearchgate.netnih.govfrontiersin.org
Pseudomonas sp.Chloroanilines, 2,4-Dichlorophenoxyacetic acid (2,4-D)Dehalogenation, aromatic ring cleavage via catechol pathways. nih.govnih.gov
Acinetobacter soli3,4-DichloroanilineDechlorination, hydroxylation, and ortho-cleavage pathway. mdpi.com
Sphingomonas sp.3,4-Dichloroaniline, Diphenyl ether derivativesHydroxylation to form dichlorocatechol. nih.govmdpi.com
Rhodococcus sp.AnilineDegradation via the catechol pathway. mdpi.com
Cupriavidus necator2,4-Dichlorophenoxyacetic acid (2,4-D)Complete mineralization pathway involving multiple enzymes (tfdA-F). nih.govnih.gov

This table lists examples of microbial genera and the related compounds they are known to degrade, suggesting their potential role in the biodegradation of this compound.

Based on a comprehensive search of available scientific literature, detailed research findings and specific data regarding the abiotic degradation, including hydrolysis, of this compound in environmental matrices are not available.

Studies on the environmental fate of analogous compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and other chlorinated anilines, are present in the literature. These studies indicate that abiotic processes like hydrolysis can be significant degradation pathways, often dependent on factors like pH and temperature. For instance, the hydrolysis of 2,4-D esters is recognized as a transformation pathway in natural waters. However, due to the strict requirement to focus solely on this compound, the specific kinetics, degradation products, and half-life data from these related compounds cannot be extrapolated or presented as representative for the target chemical.

Without specific studies on this compound, it is not possible to provide the detailed research findings or data tables for its abiotic degradation as requested.

Future Research Directions and Unexplored Avenues in 4 2,6 Dichlorophenoxy Aniline Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of diaryl ethers like 4-(2,6-dichlorophenoxy)aniline has traditionally relied on methods such as the Ullmann condensation. This classical approach typically involves the copper-promoted reaction of an aryl halide with a phenol (B47542), often requiring harsh conditions like high temperatures, polar aprotic solvents, and stoichiometric amounts of copper, which leads to significant waste. wikipedia.orgorganic-chemistry.org For this compound, a plausible traditional route would involve the condensation of 2,6-dichlorophenol (B41786) with a para-substituted aniline (B41778) derivative (e.g., 4-chloroaniline or 4-nitroaniline followed by reduction).

Future research should focus on developing greener and more efficient synthetic protocols. Key avenues for exploration include:

Modern Catalytic Cross-Coupling: The Buchwald-Hartwig amination and related palladium-catalyzed C-N coupling reactions have revolutionized the synthesis of arylamines under milder conditions. wikipedia.orglibretexts.org Similarly, modern copper- and palladium-catalyzed C-O coupling reactions offer significant improvements over the classical Ullmann synthesis, often proceeding at lower temperatures and with much lower catalyst loadings. rsc.orgorganic-chemistry.org Investigating these advanced catalytic systems for the synthesis of this compound could drastically improve yields, reduce energy consumption, and minimize metallic waste. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov Developing a microwave-assisted protocol for the synthesis of this compound, potentially under solvent-free conditions using a solid support like KF/Al2O3, could dramatically shorten reaction times from hours to minutes and reduce the environmental footprint. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting a catalytic cross-coupling reaction to a flow process for producing this compound could enable safer handling of reagents and facilitate large-scale production with high consistency.

A comparison of potential synthetic strategies is outlined below:

Synthetic Strategy Typical Conditions Advantages Disadvantages Sustainability Goal
Classical Ullmann Condensation High temp (>200°C), Stoichiometric Cu, Polar solvent wikipedia.orgWell-establishedLow atom economy, harsh conditions, high wasteMove away from this method
Buchwald-Hartwig Coupling Pd catalyst, Ligand, Base, 80-120°C wikipedia.orgHigh yields, broad scope, mild conditionsCost of Pd/ligands, potential metal contaminationOptimize catalyst loading, use of earth-abundant metals
Modern Copper-Catalyzed Coupling Cu catalyst, Ligand, Base, 90-120°C organic-chemistry.orgLower cost than Pd, effective for C-O bondsCan require specific ligands, may need higher temps than PdDevelop ligand-free systems, improve efficiency
Microwave-Assisted Synthesis Microwave irradiation, often solvent-free nih.govRapid reaction times, energy efficientScalability can be a challengeReduce solvent use and energy consumption

Exploration of Novel Catalytic Transformations Involving the Compound

The structure of this compound contains multiple reactive sites that can be exploited in novel catalytic transformations. The aniline functional group, in particular, is a versatile handle for a wide range of reactions.

Future research could explore:

Synthesis of Heterocycles: The aniline moiety is a key precursor for the synthesis of nitrogen-containing heterocycles. For instance, catalytic reactions with aldehydes, alkynes, or alcohols could lead to the formation of substituted quinolines, which are important pharmacophores. nih.govresearchgate.net Exploring one-pot, multi-component reactions catalyzed by metals like copper(II) triflate could provide direct access to complex quinoline (B57606) structures derived from this compound. nih.gov

Directed C-H Functionalization: The amine group can act as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions. This would allow for the selective introduction of new substituents at the ortho positions of the aniline ring, providing a powerful method for rapidly building molecular complexity and generating libraries of derivatives.

Catalytic N-Allylation and Hydroamination: The aniline nitrogen can participate in catalytic reactions such as N-allylation with Morita-Baylis-Hillman adducts or hydroamination of unactivated alkenes. acs.orgacs.org These transformations would attach new functional groups to the nitrogen atom, opening pathways to novel chemical entities with diverse properties.

Design of Next-Generation Chemical Entities with Tailored Reactivity

The this compound scaffold can serve as a template for designing new molecules with specific, tailored functions. By systematically modifying its structure, it is possible to fine-tune its electronic, steric, and physicochemical properties.

Key design strategies for future investigation include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogues and evaluating their biological or material properties, a detailed SAR can be established. nih.govnih.gov For example, modifying the substitution pattern on either of the phenyl rings could modulate activity. Research on other chlorinated aniline derivatives has shown that the position and nature of substituents significantly impact fungicidal and other biological activities. nih.govresearchgate.net

Bioisosteric Replacement: The ether linkage could be replaced with other groups (e.g., thioether, sulfone, amide) to create bioisosteres with potentially different metabolic stabilities, conformations, and biological activities.

Functionalization of the Aniline Group: The primary amine can be converted into a wide range of other functional groups, such as amides, sulfonamides, or ureas. This approach has been used to develop potent radiosensitizers from other aniline derivatives and could be applied here to create new therapeutic agents. researchgate.net

Potential Modification Site Modification Strategy Desired Outcome/Property to Investigate
Aniline Ring Introduce electron-withdrawing/donating groupsModulate pKa, nucleophilicity, and biological activity researchgate.net
Dichlorophenyl Ring Vary number and position of halogens; introduce other groupsTune lipophilicity, steric hindrance, and target binding affinity
Ether Linkage Replace with -S-, -SO2-, -NH-, -C(O)NH-Alter bond angle, flexibility, and metabolic stability
Amine Group Convert to amide, sulfonamide, urea, or heterocycleIntroduce new interaction points for biological targets; create new scaffolds researchgate.net

Integration of Chemoinformatics and Artificial Intelligence for Compound Discovery and Pathway Prediction

Modern computational tools are revolutionizing chemical research. The application of chemoinformatics and artificial intelligence (AI) can significantly accelerate the discovery and development of new compounds and synthetic routes related to this compound.

Future directions in this area include:

Predictive Modeling for Synthesis: AI and machine learning models can predict the outcomes of chemical reactions, including identifying potential side products and optimizing reaction conditions. digitellinc.comacs.org Such tools could be used to screen for the most efficient and sustainable synthetic routes to this compound and its derivatives, reducing the need for extensive empirical experimentation. digitellinc.com

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools can propose novel synthetic pathways for a target molecule. mdpi.com Applying these algorithms could reveal non-intuitive and potentially more efficient ways to construct the this compound scaffold from simple, commercially available starting materials.

Virtual Screening and Property Prediction: AI models can predict the biological activity, toxicity, and physicochemical properties of virtual compounds. researchgate.net This allows for the in silico design and screening of large virtual libraries of this compound derivatives to identify candidates with a high probability of possessing desired characteristics (e.g., specific enzyme inhibition, material properties) before committing to their synthesis. acs.org

By embracing these future research directions, the scientific community can fully explore the chemical space around this compound, paving the way for the discovery of new materials, medicines, and more sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2,6-Dichlorophenoxy)aniline, and how can reaction intermediates be characterized?

  • Methodological Answer : A common approach involves coupling 2,6-dichlorophenol with 4-nitroaniline under nucleophilic aromatic substitution conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Key intermediates (e.g., nitro precursors) can be characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns, while mass spectrometry validates molecular weights. Reaction progress is monitored by TLC or HPLC .

Q. What purification techniques are effective for removing chlorinated byproducts in this compound synthesis?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (3:1 v/v) selectively isolates the target compound, exploiting differences in solubility between the product and chlorinated impurities. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) further purifies the compound, with GC-MS used to verify purity ≥98% .

Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) detects chlorinated byproducts at ppm levels. For polar impurities, reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection at 254 nm provides complementary data. Quantitation limits ≤0.1% are achievable .

Advanced Research Questions

Q. How do electron-withdrawing groups on the aniline ring influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The 2,6-dichloro substituents enhance electrophilicity at the para position by destabilizing the aromatic ring via inductive effects. Kinetic studies (e.g., Hammett plots) using substituted anilines reveal a linear free-energy relationship (ρ=+1.8\rho = +1.8), indicating strong sensitivity to electron-withdrawing groups. Computational DFT modeling (B3LYP/6-311+G**) corroborates charge distribution at reaction sites .

Q. What computational methods are suitable for modeling the interaction of this compound derivatives with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to enzymes like cytochrome P450. QSAR models incorporating ClogP and Hammett σ constants correlate substituent effects with bioactivity. Crystal structure data (e.g., CCDC entries) guide pharmacophore mapping for target validation .

Q. How can the environmental persistence of this compound be assessed using advanced oxidation processes?

  • Methodological Answer : Photocatalytic degradation experiments with TiO2_2/UV systems monitor half-life (t1/2t_{1/2}) under simulated sunlight. LC-MS/MS identifies degradation products (e.g., dichlorophenol derivatives), while toxicity assays (Microtox®) evaluate residual ecotoxicity. Rate constants (kk) are derived from pseudo-first-order kinetics .

Q. What experimental approaches determine the photostability of this compound in aqueous solutions?

  • Methodological Answer : Accelerated UV irradiation (λ = 254 nm) in quartz cells quantifies photodegradation via UV-Vis spectroscopy. Radical scavengers (e.g., tert-butanol) differentiate between hydroxyl radical-mediated vs. direct photolysis pathways. Quantum yield calculations (Φ\Phi) relate photon absorption to degradation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.